

# T-1105 Formulation for In Vivo Experiments: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1105**, a non-fluorinated analogue of Favipiravir (T-705), is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). Its broad-spectrum antiviral activity against various RNA viruses has made it a compound of significant interest for in vivo research.[\[1\]](#)[\[2\]](#) Like its counterpart, **T-1105** is a prodrug that requires intracellular conversion to its active ribonucleoside triphosphate (RTP) form to exert its antiviral effect.[\[1\]](#) This document provides detailed application notes and protocols for the formulation and administration of **T-1105** in in vivo experiments, with a primary focus on murine models. Due to the limited availability of specific in vivo data for **T-1105**, protocols and data for the closely related and extensively studied compound, T-705, are included as a reference.

## Physicochemical Properties and Stability

Solutions of **T-1105** are known to be unstable and should be prepared fresh before each use. While specific quantitative stability data for **T-1105** in various vehicles is not readily available in the public domain, it is understood that the ribosylated derivatives of the parent compound, T-705, exhibit chemical instability.[\[2\]](#) Therefore, it is crucial to minimize the time between formulation and administration.

## In Vivo Formulation Protocols

The oral route is the most commonly reported method of administration for **T-1105** and T-705 in animal models. Due to its limited aqueous solubility, **T-1105** is typically administered as a suspension.

## Recommended Vehicle for Oral Administration

A widely used and effective vehicle for the oral administration of T-705, and by extension **T-1105**, is a suspension in a low-percentage methylcellulose solution.

Vehicle Composition:

- 0.5% (w/v) Methylcellulose in sterile, purified water

Protocol for Preparation of **T-1105** Suspension (10 mg/mL):

- Prepare the 0.5% Methylcellulose Vehicle:
  - Heat approximately one-third of the final required volume of sterile, purified water to 60-70 °C.
  - Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
  - Once the methylcellulose is fully dispersed, remove the solution from the heat and add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.
  - Continue stirring until the solution is clear and uniform. Store the vehicle at 2-8 °C.
- Prepare the **T-1105** Suspension:
  - Accurately weigh the required amount of **T-1105** powder.
  - In a sterile container, add a small volume of the 0.5% methylcellulose vehicle to the **T-1105** powder to create a paste.
  - Gradually add the remaining volume of the vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

- Visually inspect the suspension for uniformity before administration.

#### Important Considerations:

- Always prepare the **T-1105** suspension fresh on the day of dosing.
- Continuously stir the suspension during administration to ensure uniform dosing.
- The concentration of the suspension can be adjusted based on the required dosage and the maximum volume that can be administered to the animal.

## Experimental Protocols

### Oral Gavage in Mice

Oral gavage is the standard method for administering suspensions to rodents.

#### Materials:

- **T-1105** suspension
- Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
- Syringes (1 mL)

#### Procedure:

- Gently restrain the mouse, ensuring a secure grip that minimizes stress.
- Measure the correct volume of the **T-1105** suspension into the syringe.
- Carefully insert the gavage needle into the mouse's esophagus.
- Slowly administer the suspension.
- Observe the animal for a short period after administration to ensure no adverse effects.

## In Vivo Efficacy Studies

The following table summarizes in vivo efficacy data for **T-1105** and the related compound T-705 from published studies.

| Compound | Animal Model    | Virus                                         | Dosage              | Administration Route | Key Findings                                                                                                       | Reference                                                                              |
|----------|-----------------|-----------------------------------------------|---------------------|----------------------|--------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| T-1105   | Pigs            | Foot-and-Mouth Disease Virus (FMDV)           | Not specified       | Oral                 | Complete protection from clinical signs of FMD. No detectable infectious virus or viral genes in sera and tissues. | This information is based on a study that demonstrated the in vivo efficacy of T-1105. |
| T-705    | Mice (IFNAR-/-) | Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | 15 and 30 mg/kg/day | Oral (gavage)        | 100% survival. No signs of disease and no detectable virus in blood and organs.                                    | [3][4]                                                                                 |
| T-705    | Mice (IFNAR-/-) | Zika Virus (ZIKV)                             | 300 mg/kg/day       | Oral (gavage)        | Provided protection against lethal challenge in a dose-dependent manner.                                           | [5]                                                                                    |

## Pharmacokinetic Studies

Limited pharmacokinetic data is available for **T-1105**. The table below presents data for Favipiravir (T-705) in a hamster model, which can serve as a reference for designing pharmacokinetic studies for **T-1105**.

| Compound            | Animal Model             | Dose      | Administration Route | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Elimination Half-life (min) | Reference |
|---------------------|--------------------------|-----------|----------------------|--------------|------------|-----------------|-----------------------------|-----------|
| Favipiravir (T-705) | Hamsters (PICV-infected) | 100 mg/kg | Oral                 | 40.9         | 46.2       | 1992.1          | 72.6                        | [6]       |
| Favipiravir (T-705) | Hamsters (sham-infected) | 100 mg/kg | Oral                 | 81.5         | 28.5       | 1663.2          | Not specified               | [6]       |

## Signaling Pathway and Experimental Workflow Mechanism of Action of **T-1105**

**T-1105**, as a prodrug, is converted intracellularly into its active form, **T-1105** ribofuranosyl-5'-triphosphate (**T-1105**-RTP). **T-1105**-RTP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis and lethal mutagenesis.



[Click to download full resolution via product page](#)

Caption: Intracellular activation of **T-1105** and inhibition of viral RdRp.

## General In Vivo Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of **T-1105** in a mouse model of viral infection.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vivo antiviral efficacy studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DailyMed - BUDESONIDE tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [T-1105 Formulation for In Vivo Experiments: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682577#t-1105-formulation-for-in-vivo-experiments\]](https://www.benchchem.com/product/b1682577#t-1105-formulation-for-in-vivo-experiments)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)